4-Bromo-2-iodo-6-[(2-methylanilino)methylidene]cyclohexa-2,4-dien-1-one
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Overview
Description
4-Bromo-2-iodo-6-[(2-methylanilino)methylidene]cyclohexa-2,4-dien-1-one is a complex organic compound characterized by the presence of bromine, iodine, and a methylanilino group attached to a cyclohexa-2,4-dien-1-one ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-iodo-6-[(2-methylanilino)methylidene]cyclohexa-2,4-dien-1-one typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like dichloromethane and catalysts such as palladium or copper to facilitate the halogenation and coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent control of reaction parameters such as temperature, pressure, and reagent concentrations is crucial to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-iodo-6-[(2-methylanilino)methylidene]cyclohexa-2,4-dien-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome and efficiency of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and reagents used. For example, oxidation reactions may yield quinones, while reduction reactions can produce corresponding alcohols or amines .
Scientific Research Applications
4-Bromo-2-iodo-6-[(2-methylanilino)methylidene]cyclohexa-2,4-dien-1-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromo-2-iodo-6-[(2-methylanilino)methylidene]cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-iodoaniline: Shares similar halogenation but lacks the methylanilino group.
4-Bromo-2-iodo-6-methylaniline: Similar structure but without the cyclohexa-2,4-dien-1-one ring.
2-Bromo-4-chloro-6-[(2-hydroxy-5-methylanilino)methylidene]cyclohexa-2,4-dienone: Similar structure with different halogenation and substitution patterns.
Uniqueness
The uniqueness of 4-Bromo-2-iodo-6-[(2-methylanilino)methylidene]cyclohexa-2,4-dien-1-one lies in its specific combination of halogenation and the presence of the methylanilino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
649560-35-0 |
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Molecular Formula |
C14H11BrINO |
Molecular Weight |
416.05 g/mol |
IUPAC Name |
4-bromo-2-iodo-6-[(2-methylphenyl)iminomethyl]phenol |
InChI |
InChI=1S/C14H11BrINO/c1-9-4-2-3-5-13(9)17-8-10-6-11(15)7-12(16)14(10)18/h2-8,18H,1H3 |
InChI Key |
DIWJXWSNXLNPJK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N=CC2=C(C(=CC(=C2)Br)I)O |
Origin of Product |
United States |
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